Cytotoxicity Against K-562 Leukemia Cells: 7,4'-Dihydroxyhomoisoflavanone vs. Co-Isolated Homoisoflavonoids
7,4'-Dihydroxyhomoisoflavanone (Compound 13) exhibits an IC50 of 15.600 ± 0.040 μg/mL against K-562 chronic myelogenous leukemia cells, which is comparable to cambodianin A (IC50 = 13.300 ± 0.064 μg/mL) and cambodianin B (IC50 = 14.100 ± 0.042 μg/mL), but approximately 2-fold more potent than 4,4′-dihydroxy-2′-methoxychalcone (IC50 = 32.500 ± 0.082 μg/mL) in the same assay system [1].
| Evidence Dimension | Cytotoxicity (IC50, μg/mL) against K-562 cells |
|---|---|
| Target Compound Data | 15.600 ± 0.040 μg/mL |
| Comparator Or Baseline | Cambodianin A: 13.300 ± 0.064 μg/mL; Cambodianin B: 14.100 ± 0.042 μg/mL; 4,4′-dihydroxy-2′-methoxychalcone: 32.500 ± 0.082 μg/mL |
| Quantified Difference | 2.08-fold higher potency vs. 4,4′-dihydroxy-2′-methoxychalcone |
| Conditions | In vitro cytotoxicity assay using K-562 chronic myelogenous leukemia cell line |
Why This Matters
This head-to-head comparison establishes that 7,4'-dihydroxyhomoisoflavanone maintains K-562 cytotoxicity comparable to the most potent homoisoflavonoids in the same experimental panel, validating its use as a reference compound for leukemia-focused screening cascades.
- [1] Liu H, et al. Table 1: Source(s) and Compound(s) Biological/pharmacological Activities. Molecules. 2020;25(11):2608. View Source
